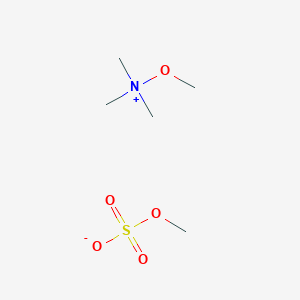
2,2-Dichloroethenyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloroethenyl methyl carbonate is an organic compound with the molecular formula C4H4Cl2O3. It is a derivative of dimethyl carbonate and is characterized by the presence of two chlorine atoms attached to the ethylene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl methyl carbonate typically involves the reaction of dimethyl carbonate with a chlorinated ethylene derivative under controlled conditions. One common method is the reaction of dimethyl carbonate with 1,1-dichloroethylene in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloroethenyl methyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbonate group can be hydrolyzed to form corresponding alcohols and carbon dioxide.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the carbonate group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Hydrolysis: Alcohols and carbon dioxide.
Oxidation: Carboxylic acids and other oxidized products.
Aplicaciones Científicas De Investigación
2,2-Dichloroethenyl methyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: Employed in the production of specialty polymers and resins.
Pharmaceuticals: Investigated for potential use in drug development and as a building block for active pharmaceutical ingredients.
Environmental Chemistry: Studied for its potential use in the degradation of environmental pollutants
Mecanismo De Acción
The mechanism of action of 2,2-Dichloroethenyl methyl carbonate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine atoms makes the ethylene group highly reactive, facilitating nucleophilic attacks. The carbonate group can undergo hydrolysis, releasing carbon dioxide and forming alcohols. These reactions are crucial for its applications in organic synthesis and industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl Carbonate: A less chlorinated analogue with similar reactivity but lower toxicity.
Methyl 2-octynoate: Another carbonate derivative with different functional groups and applications.
Uniqueness
2,2-Dichloroethenyl methyl carbonate is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity compared to other carbonate derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
21985-71-7 |
|---|---|
Fórmula molecular |
C4H4Cl2O3 |
Peso molecular |
170.98 g/mol |
Nombre IUPAC |
2,2-dichloroethenyl methyl carbonate |
InChI |
InChI=1S/C4H4Cl2O3/c1-8-4(7)9-2-3(5)6/h2H,1H3 |
Clave InChI |
JHSKBWHWHNCASE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


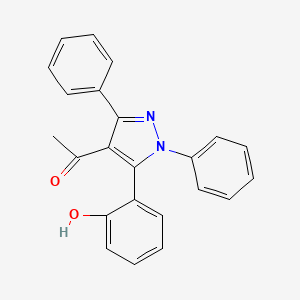

![4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B14706763.png)
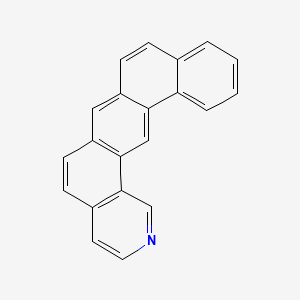
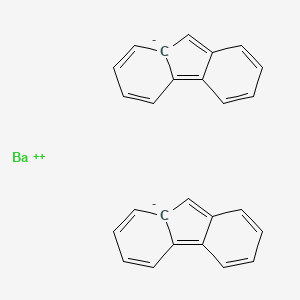
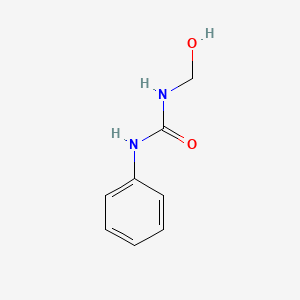

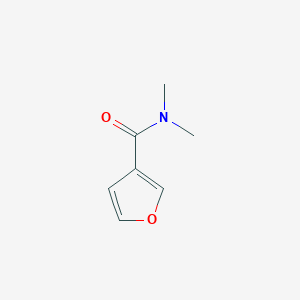


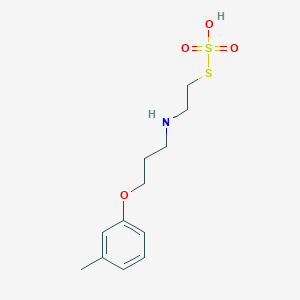
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)
